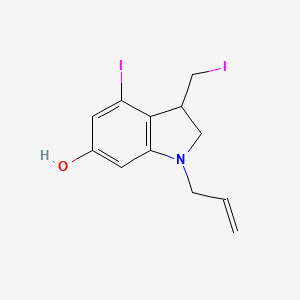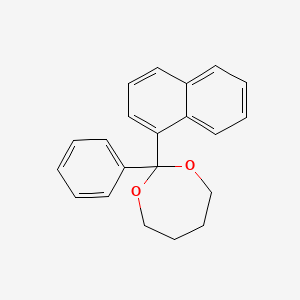
2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane is an organic compound that features a unique dioxepane ring structure fused with naphthalene and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene-1-carbaldehyde with phenylacetic acid in the presence of a suitable catalyst to form the dioxepane ring . The reaction conditions often include refluxing in an organic solvent such as toluene or xylene, with the addition of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro, halogen, or alkyl groups on the aromatic rings.
科学的研究の応用
2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane has several scientific research applications:
作用機序
The mechanism of action of 2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-carbaldehyde and naphthalene-2-yl derivatives share structural similarities with 2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane.
Phenyl derivatives: Compounds such as phenylacetic acid and phenylpropanoids also exhibit structural resemblance.
Uniqueness
This compound is unique due to its dioxepane ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
143478-56-2 |
|---|---|
分子式 |
C21H20O2 |
分子量 |
304.4 g/mol |
IUPAC名 |
2-naphthalen-1-yl-2-phenyl-1,3-dioxepane |
InChI |
InChI=1S/C21H20O2/c1-2-11-18(12-3-1)21(22-15-6-7-16-23-21)20-14-8-10-17-9-4-5-13-19(17)20/h1-5,8-14H,6-7,15-16H2 |
InChIキー |
UEQUEZGRECRNCH-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(OC1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
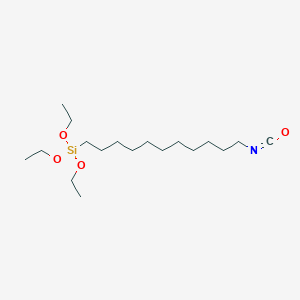
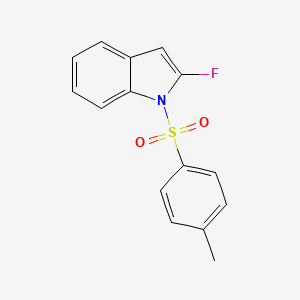

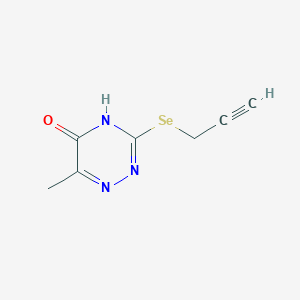
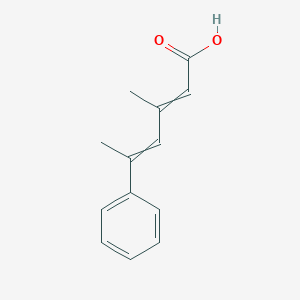
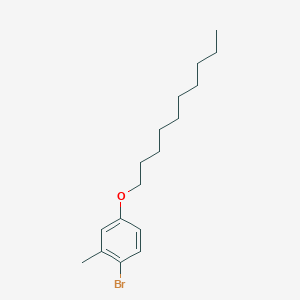

![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)
